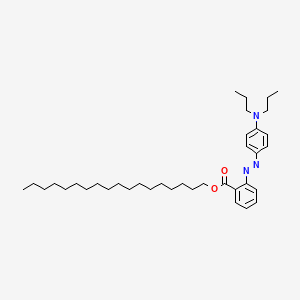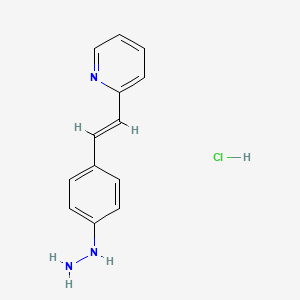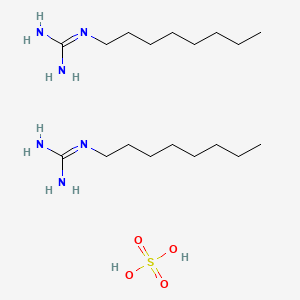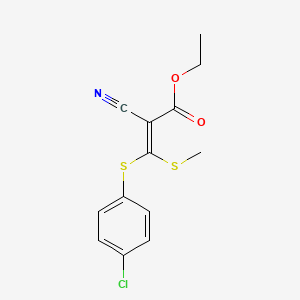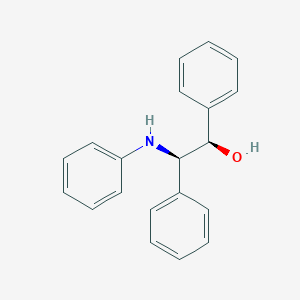
(1R,2R)-2-anilino-1,2-diphenylethanol
Overview
Description
(1R,2R)-2-anilino-1,2-diphenylethanol (ADPE) is a chiral compound with a wide range of applications in the fields of organic synthesis, pharmaceuticals, and materials science. ADPE is a novel chiral building block that has been used in the synthesis of a variety of biologically active molecules. It has recently been used in the synthesis of drugs and other pharmaceuticals, and its potential for use in the development of new synthetic methods is being explored.
Scientific Research Applications
(1R,2R)-2-anilino-1,2-diphenylethanol has been used in a variety of scientific research applications, including the synthesis of drugs and other pharmaceuticals. It has been used in the synthesis of a wide variety of biologically active molecules, including antifungal agents, antibiotics, and antiviral agents. Additionally, (1R,2R)-2-anilino-1,2-diphenylethanol has been used in the synthesis of polymers and other materials for use in medical devices and other applications.
Mechanism of Action
The mechanism of action of (1R,2R)-2-anilino-1,2-diphenylethanol is not fully understood. However, it is believed that the compound acts as a chiral catalyst, promoting the formation of chiral compounds from achiral starting materials. Additionally, (1R,2R)-2-anilino-1,2-diphenylethanol has been shown to interact with a variety of enzymes, including cytochrome P450 enzymes, which may play a role in its mechanism of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1R,2R)-2-anilino-1,2-diphenylethanol are not yet fully understood. However, the compound has been shown to interact with a variety of enzymes, including cytochrome P450 enzymes, and it has been shown to have antifungal, antibacterial, and antiviral activity. Additionally, (1R,2R)-2-anilino-1,2-diphenylethanol has been shown to have an inhibitory effect on the growth of cancer cells, although the exact mechanism of action is still under investigation.
Advantages and Limitations for Lab Experiments
(1R,2R)-2-anilino-1,2-diphenylethanol has several advantages for use in laboratory experiments. It is a relatively inexpensive chiral building block, and it is readily available from commercial suppliers. Additionally, the Mitsunobu reaction is a relatively simple and cost-effective synthetic method for the preparation of (1R,2R)-2-anilino-1,2-diphenylethanol. However, the reaction has several limitations, including the relatively low yield of (1R,2R)-2-anilino-1,2-diphenylethanol and the need for a base for the reaction to proceed.
Future Directions
There are several potential future directions for the use of (1R,2R)-2-anilino-1,2-diphenylethanol. One potential application is in the development of new synthetic methods for the preparation of chiral compounds. Additionally, (1R,2R)-2-anilino-1,2-diphenylethanol could be used in the development of new drugs and other pharmaceuticals, as well as materials for medical devices. Finally, further research into the biochemical and physiological effects of (1R,2R)-2-anilino-1,2-diphenylethanol could lead to a better understanding of its mechanism of action and its potential applications in medicine.
properties
IUPAC Name |
(1R,2R)-2-anilino-1,2-diphenylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO/c22-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21-18-14-8-3-9-15-18/h1-15,19-22H/t19-,20-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXHSIGXGNGIRZ-WOJBJXKFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-anilino-1,2-diphenylethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chloro-3-[(cyclobutyloxy)amino]-7-methyl-2H-indol-2-one](/img/structure/B3182738.png)
![6-Ethyl-3-[(2,2,2-trifluoroethoxy)amino]-2H-indol-2-one](/img/structure/B3182748.png)

![Methyl 2-ethoxy-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B3182778.png)




![Methyl (1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B3182804.png)
